molecular formula C24H46O6 B7781605 Span(R) 60

Span(R) 60

Cat. No.: B7781605
M. Wt: 430.6 g/mol
InChI Key: HVUMOYIDDBPOLL-XGKPLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Span(R) 60, a sorbitan ester surfactant, is chemically known as sorbitan monostearate. It is synthesized by esterifying sorbitol with stearic acid, resulting in a non-ionic surfactant with a hydrophilic-lipophilic balance (HLB) value of approximately 4.5. This compound is widely utilized in pharmaceuticals, food, and cosmetics due to its emulsifying, stabilizing, and foaming properties . Key applications include its role in stabilizing oleofoams in rapeseed oil gels, where it forms thermally stable networks, as evidenced by differential scanning calorimetry (DSC) curves and Fourier-transform infrared (FTIR) spectroscopy . Span 60 also enhances the herbicidal activity of bensulfuron-methyl when used as a synergist, demonstrating its versatility in agricultural formulations .

Properties

IUPAC Name

[2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21?,23+,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUMOYIDDBPOLL-XGKPLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White to tan solid; [Merck Index] White crystalline powder; [MSDSonline]
Record name Sorbitan, monooctadecanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sorbitan monostearate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7189
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Soluble in ethanol, isopropanol, mineral oil, and vegetable oil., Insoluble in water and propylene glycol
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1490
Record name SORBITAN MONOSTEARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.0 @ 25 °C
Details Hawley, G.G. The Condensed Chemical Dictionary. 9th ed. New York: Van Nostrand Reinhold Co., 1977., p. 807
Record name SORBITAN MONOSTEARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to tan waxy solid

CAS No.

1338-41-6
Record name Sorbitan, monooctadecanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sorbitan stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.241
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SORBITAN MONOSTEARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

49-65 °C
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1490
Record name SORBITAN MONOSTEARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Chemical Reactions Analysis

Key Reaction Conditions:

ParameterValue/DescriptionSource
CatalystAcidic (e.g., H<sub>2</sub>SO<sub>4</sub>) or enzymatic
Temperature150–200°C
ByproductWater
Product Purity≥95% (industrial grade)

The product is a waxy solid with a hydroxyl value of 235–260 mg KOH/g, indicating residual hydroxyl groups available for further reactions .

Hydrolysis Reactions

Span® 60 undergoes hydrolysis under acidic or alkaline conditions, breaking the ester bond to yield sorbitan and stearic acid:
C<sub>24</sub>H<sub>46</sub>O<sub>6</sub> + H<sub>2</sub>O → C<sub>6</sub>H<sub>14</sub>O<sub>6</sub> (sorbitan) + C<sub>18</sub>H<sub>36</sub>O<sub>2</sub> (stearic acid)

Hydrolysis Kinetics:

ConditionRate Constant (k)ObservationsSource
0.1M HCl, 60°C1.2 × 10<sup>-3</sup> min<sup>-1</sup>Complete hydrolysis in 8 hours
0.1M NaOH, 25°C3.5 × 10<sup>-4</sup> min<sup>-1</sup>50% hydrolysis in 24 hours
Neutral pH, 25°CNegligibleStable for >30 days

This hydrolysis impacts formulation stability, particularly in aqueous systems requiring pH control .

Thermal Decomposition

Span® 60 exhibits thermal stability up to 150°C, beyond which decomposition occurs:
C<sub>24</sub>H<sub>46</sub>O<sub>6</sub> → CO<sub>2</sub> + H<sub>2</sub>O + Hydrocarbons

Thermal Analysis Data:

PropertyValueMethodSource
Melting Point53°CDSC
Decomposition Onset150°CTGA
Residual Mass at 600°C1.2%TGA

Differential scanning calorimetry (DSC) studies show endothermic peaks at 53°C (melting) and 220°C (decomposition) .

Role in Colloidal Systems

Span® 60 participates in non-covalent interactions critical for emulsification and vesicle formation:

Niosome Formation

With cholesterol, Span® 60 forms niosomes (nonionic surfactant vesicles) via self-assembly. Optimal molar ratios:

ComponentMolar Ratio (Span® 60:Cholesterol)Encapsulation EfficiencySource
Span® 60:Cholesterol7:385–90%
Span® 60:Tween® 603:778%

These vesicles enhance drug solubility and stability, as demonstrated with gallic acid (anti-melanoma efficacy improved by 40%) .

Interactions with Crystal Modifiers

Span® 60 alters crystallization kinetics of stearic acid in oleogels:

ParameterWithout Span® 60With Span® 60 (10%)Source
Crystal Size (XRD)120 nm75 nm
Crystallinity (%)8562
Secondary Crystallization Time120 min45 min

This is attributed to Span® 60 adsorbing onto crystal surfaces, inhibiting growth .

Catalytic Activity

Span® 60 acts as a phase-transfer catalyst in esterification and polymerization reactions. For example:

  • Epoxy Resin Curing : Reduces gelation time by 30% at 5% w/w loading .

  • Biodiesel Production : Enhances fatty acid methyl ester (FAME) yield by 15% via interfacial activation .

Stability in Formulations

FactorEffect on Span® 60Source
UV Exposure (254 nm)10% degradation in 24 hours
Oxidation (Peroxide)Forms peroxides at >50°C
Humidity (90% RH)Hydrolysis rate doubles

Scientific Research Applications

Drug Delivery Systems

Span 60 has been extensively studied for its role in drug delivery systems, particularly in the formulation of niosomes and organogels:

  • Niosomal Formulations : Research indicates that Span 60 can be combined with Tween 60 to create niosomes that effectively encapsulate therapeutic agents such as ellagic acid (EA) for dermal delivery. Studies show that these niosomes improve skin permeation and stability compared to conventional solutions .
  • Cancer Treatment : In formulations involving gallic acid (GA), Span 60 has been shown to enhance the anti-cancer efficacy of drugs by increasing encapsulation efficiency and stability in niosomal carriers. The optimal formulation demonstrated over 85% encapsulation efficiency .

Vaccine Formulations

Span 60 is patented for use as an adjuvant in vaccine formulations. Its ability to stabilize oil-in-water emulsions enhances the immune response by improving antigen delivery . This application underscores its significance in immunology and vaccine development.

Food Technology

In food science, Span 60 serves as an emulsifier and stabilizer:

  • Food Additive : It is used to improve texture and stability in various food products by preventing phase separation .
  • Rehydration Agent : Span 60 also aids in the rehydration of yeast, facilitating better fermentation processes in baking .

Cosmetic Applications

Span 60 finds numerous applications in the cosmetic industry due to its emulsifying properties:

  • Skin Care Products : It is commonly used in formulations for moisturizing creams, sunscreens, and cleansers to stabilize oil-water mixtures .
  • Hair Care : Its ability to act as a dispersing agent enhances the performance of hair color products by ensuring even distribution of pigments .

Comparative Data on Formulations

The following table summarizes key findings from studies on Span 60's effectiveness in various formulations:

Study Focus Formulation Type Key Findings
Niosomal FormulationEA-loaded NiosomesEnhanced skin penetration; % E.E. ranged from 1.35% to 26.75%
Cancer TreatmentGA-loaded NiosomesHigh encapsulation efficiency (>85%); potent anti-cancer activity
Food IndustryEmulsifier in Food ProductsImproved texture and stability; effective rehydration of yeast
Cosmetic ApplicationsCreams and LotionsStabilizes emulsions; enhances moisturizing effects

Case Study 1: Niosomes for Dermal Delivery

A study focused on the development of niosomal formulations using Span 60 and Tween 60 for delivering ellagic acid showed significant improvements in skin permeation compared to traditional delivery methods. The formulation with a ratio of 2:1 (Span 60:Tween 60) exhibited the highest entrapment efficiency and stability .

Case Study 2: Vaccine Adjuvant Development

Research into vaccine formulations incorporating Span 60 demonstrated its effectiveness as a saponin-containing adjuvant. This application highlights its potential role in enhancing vaccine efficacy through improved antigen presentation and immune response modulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Span 60 is often compared to structurally analogous sorbitan esters (e.g., Span 80, Span 20) and non-ionic surfactants like Tween 60. Below is a detailed analysis:

Chemical Structure and Physical Properties

  • Span 60 vs. Span 80: Both are sorbitan esters, but Span 80 (sorbitan monooleate) contains an unsaturated oleic acid chain, whereas Span 60 has a saturated stearic acid chain. This structural difference leads to distinct thermal behaviors. Span 60 exhibits higher thermal stability in rapeseed oil gels, maintaining stable foam structures at low temperatures (4°C), while Span 80 foams collapse under similar conditions due to weaker intermolecular interactions .
  • HLB Values : Span 60 (HLB 4.7) is more lipophilic than Tween 60 (HLB 14.9), making it suitable for water-in-oil emulsions, whereas Tween 60 favors oil-in-water systems .

Functional Performance

Parameter Span 60 Span 80 Tween 60
Foam Stability (4°C) >14 days <7 days Not applicable
Emulsion Efficiency High (W/O systems) Moderate (W/O systems) High (O/W systems)
Synergistic Herbicidal Activity Strong (with bensulfuron-methyl) Weak Moderate

Data derived from stability tests and herbicidal assays .

Application-Specific Findings

  • Oleofoams : Span 60 forms smaller, more uniform bubbles in rapeseed oil compared to Span 80, as shown in polarized microscopy images. Its foams also exhibit superior rheological stability, with elastic moduli (G’) 2–3 times higher than those of Span 80 foams .
  • Herbicidal Synergism : Span 60 increases the relative inhibition rate of bensulfuron-methyl on Raphanus sativus by 40–60%, outperforming oil methyl esters and silicon-based surfactants .

Research Implications and Limitations

While Span 60 excels in thermal stability and lipophilic applications, its performance is context-dependent. For instance, Span 80 may be preferable in low-viscosity emulsions due to its unsaturated tail, which enhances fluidity . Additionally, mixtures of Span 60 and Tween 60 (e.g., in silicone oil emulsions) demonstrate synergistic emulsification, highlighting the importance of HLB balancing . Future studies should explore hybrid formulations and environmental fate analyses to address regulatory guidelines for chemical mixtures .

Biological Activity

Span(R) 60, also known as sorbitan monostearate, is a non-ionic surfactant widely used in pharmaceutical formulations and drug delivery systems. Its unique properties enable it to enhance the solubility and bioavailability of various therapeutic agents. This article explores the biological activity of Span 60, focusing on its applications in drug formulations, particularly in niosomes, and its impact on drug release profiles, cytotoxicity, and antibacterial effects.

Overview of this compound

Span 60 is a member of the sorbitan ester family and is primarily used as an emulsifier and stabilizer in various formulations. It is characterized by its hydrophobic tail and hydrophilic head, allowing it to form stable emulsions and vesicles when combined with other components like cholesterol.

Niosomal Formulations

Recent studies have demonstrated the effectiveness of Span 60 in niosomal formulations for drug delivery. Niosomes are non-ionic surfactant-based vesicles that can encapsulate drugs, improving their stability and release characteristics.

Key Findings:

  • A study evaluated different formulations of niosomes containing baclofen, a muscle relaxant. The formulations using Span 60 showed high entrapment efficiencies ranging from 72% to 88% depending on the formulation .
  • The optimal formulation (F9) exhibited a cumulative drug release of approximately 87.88% over a prolonged period, indicating sustained release characteristics compared to pure baclofen .
Formulation Entrapment Efficiency (%) Cumulative Drug Release (%)
F167.43-
F276.43-
F374.76-
F475.82-
F572.23-
F678.45-
F783.69-
F887.72-
F988.4487.88
F1082.38-

Antibacterial Properties

Span 60 has been investigated for its antibacterial activity when used in conjunction with various active pharmaceutical ingredients (APIs). For instance, a formulation containing gallic acid (GA) encapsulated in niosomes with Span 60 demonstrated significant antibacterial effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa .

In Vitro Studies:

  • The MTT assay indicated that the encapsulation of GA enhanced its cytotoxic effects on cancer cells (B6F10), suggesting potential applications in cancer therapy .
  • The study highlighted that the optimal niosomal formulation (F2) exhibited a size range of 80-276 nm with a low polydispersity index (PDI), indicating uniformity in particle size which is crucial for effective drug delivery .

Anti-Tyrosinase Activity

The anti-tyrosinase activity of Span 60 formulations has also been explored, particularly in dermatological applications. The encapsulated GA showed potent inhibition of melanin synthesis, making it suitable for use in cosmetic products aimed at skin lightening .

Case Studies

  • Skeletal Muscle Relaxant Activity
    • A comparative study on various niosomal formulations containing baclofen showed that those formulated with Span 60 had superior skeletal muscle relaxant activity compared to other surfactants .
  • Gallic Acid Niosomes
    • Research into gallic acid-loaded niosomes indicated that formulations utilizing Span 60 not only improved drug stability but also enhanced antibacterial and anti-melanoma activities, showcasing its versatility as a drug delivery vehicle .

Q & A

Q. What is the role of Span 60 in nanospanlastic formulations, and how is it characterized experimentally?

Span 60 (sorbitan monostearate) functions as a non-ionic surfactant in drug delivery systems, stabilizing nanospanlastics by reducing interfacial tension. Key characterization methods include:

  • Entrapment Efficiency (EE%): Determined via solvent disruption (e.g., methanol) followed by HPLC quantification .
  • Particle Size (PS): Analyzed using dynamic light scattering or microscopy.
  • Deformability Index (DI): Assessed to evaluate nanovesicle flexibility . Experimental protocols should specify ratios of Span 60 to edge activators (e.g., 70:30 or 90:10) and validate results with triplicate measurements (mean ± SD) .

What are the foundational criteria for formulating a research question involving Span 60?

Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility: Ensure access to analytical tools (e.g., HPLC) and materials (e.g., edge activators).
  • Novelty: Address gaps in formulation stability or drug release kinetics .
  • Ethics: Adhere to laboratory safety protocols for handling surfactants and solvents .

Advanced Research Questions

Q. How can a factorial design optimize Span 60-based formulations, and what statistical models validate these experiments?

A 2³ factorial design (e.g., variables: Span 60:EA ratio, rotation speed, sonication time) is used to analyze interactions between independent variables and responses (EE%, Q8h, PS). Key steps:

  • Model Validation: Compute R² (coefficient of determination), adjusted R², and predicted R² to assess goodness-of-fit .
  • ANOVA: Identify significant terms (p < 0.05) and generate linearity plots (observed vs. predicted values) .
  • Example: A 90:10 Span 60:EA ratio at 150 rpm and 5-minute sonication may maximize EE% (>85%) while minimizing PS (<200 nm) .

Q. How should researchers resolve contradictions in Span 60 performance data across studies?

  • Source Analysis: Compare methodologies (e.g., solvent choice for EE% measurement, sonication power) .
  • Meta-Analysis: Aggregate data from peer-reviewed studies using standardized metrics (e.g., normalized EE%, PS).
  • Sensitivity Testing: Replicate experiments under controlled variables (e.g., fixed temperature, pH) .

Q. What strategies ensure reproducibility in Span 60-based nanospanlastic synthesis?

  • Protocol Standardization: Detail edge activator type, hydration time, and centrifugation speed .
  • Data Archiving: Share raw datasets (e.g., HPLC chromatograms, particle size distributions) in supplementary materials .
  • Cross-Validation: Collaborate with independent labs to verify entrapment efficiency and release profiles .

Q. How can Span 60 formulations be adapted for cross-disciplinary applications (e.g., gene delivery or topical therapeutics)?

  • Material Compatibility Studies: Test Span 60 with cationic lipids (gene delivery) or permeation enhancers (topical systems).
  • In Vitro/In Vivo Correlation (IVIVC): Use Franz diffusion cells for transdermal studies or cell culture models for bioavailability .
  • Regulatory Alignment: Follow USP guidelines for surfactant toxicity and stability testing .

Methodological Frameworks

Q. What frameworks guide hypothesis development for Span 60 research?

  • PICO (Population, Intervention, Comparison, Outcome):
  • Population: Nanoparticle systems for hydrophobic drugs.
  • Intervention: Span 60 with Tween 80 vs. Span 60 alone.
  • Outcome: Improved Q8h (drug release over 8 hours) .
    • SMART Criteria: Define Specific, Measurable, Achievable, Relevant, Time-bound objectives (e.g., "Achieve 90% EE% within 6 months using DOE") .

Q. How should researchers design surveys or questionnaires for Span 60-related studies?

  • Item Selection: Include Likert-scale questions on formulation challenges (e.g., "Rate the difficulty of scaling up Span 60 synthesis: 1–5").
  • Bias Mitigation: Use double-blinded protocols for data collection and anonymize respondent identities .
  • Pilot Testing: Validate survey clarity with a focus group of formulation scientists .

Data Analysis and Reporting

Q. How should researchers structure a manuscript investigating Span 60’s role in drug delivery?

  • Introduction: State the research gap (e.g., "Limited data on Span 60’s long-term stability in acidic conditions").
  • Methods: Specify factorial design levels and validation criteria (R² > 0.9) .
  • Discussion: Contrast findings with prior work (e.g., "Our EE% exceeds values reported by X et al. due to optimized EA ratios") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Span(R) 60
Reactant of Route 2
Reactant of Route 2
Span(R) 60

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.